molecular formula C15H13NO5 B8651594 Ethyl 3-(4-nitrophenoxy)benzoate

Ethyl 3-(4-nitrophenoxy)benzoate

Cat. No.: B8651594
M. Wt: 287.27 g/mol
InChI Key: JCAOSRXYQRCNNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-nitrophenoxy)benzoate is a useful research compound. Its molecular formula is C15H13NO5 and its molecular weight is 287.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H13NO5

Molecular Weight

287.27 g/mol

IUPAC Name

ethyl 3-(4-nitrophenoxy)benzoate

InChI

InChI=1S/C15H13NO5/c1-2-20-15(17)11-4-3-5-14(10-11)21-13-8-6-12(7-9-13)16(18)19/h3-10H,2H2,1H3

InChI Key

JCAOSRXYQRCNNW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-fluoro-1-nitrobenzene (16 mL, 150 mmol), ethyl 3-hydroxybenzoate 25 g, 150 mmol) and K2CO3 (41 g, 300 mmol) in DMF (125 mL) was heated at the reflux temp. overnight, cooled to room temp. and treated with water (250 mL). The resulting mixture was extracted with EtOAc (3×150 mL). The combined organic phases were sequentially washed with water (3×100 mL) and a saturated NaCl solution (2×100 mL), dried (Na2SO4) and concentrated under reduced pressure. The residue was purified by column chromatography (10% EtOAc/90% hexane) to afford 4-(3-ethoxycarbonylphenoxy)-1-nitrobenzene as an oil (38 g).
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
41 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two

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